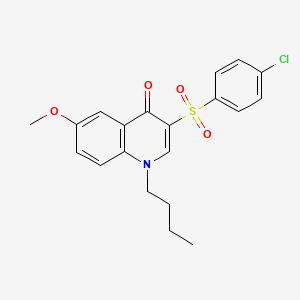
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as OTAVA-BB 1200599 or E-64c and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate involves the irreversible inhibition of cysteine proteases by covalently binding to the active site of the enzyme. This leads to the inhibition of proteolytic activity and ultimately the degradation of proteins in the cell.
Biochemical and Physiological Effects:
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate has several advantages for lab experiments, including its high potency and selectivity for cysteine proteases, its stability in aqueous solutions, and its ability to penetrate cell membranes. However, it also has some limitations, including its irreversible inhibition of cysteine proteases, which can make it difficult to study the effects of protease inhibition over time.
Direcciones Futuras
There are several future directions for research on Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the study of the effects of protease inhibition on cellular processes and the development of new tools for studying protease activity in cells. Additionally, further research is needed to understand the long-term effects of cysteine protease inhibition and the potential side effects of drugs based on this compound.
Métodos De Síntesis
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate can be synthesized through a two-step process involving the reaction of 2-(2-aminoethoxy)ethanol with 2-chloroacetyl chloride to form 2-(2-(2-chloroacetyl)ethoxy)ethanamine. This intermediate is then reacted with 2-mercaptoacetic acid to form the final product.
Aplicaciones Científicas De Investigación
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against cysteine proteases, including cathepsin B, papain, and calpain. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and autoimmune disorders.
Propiedades
IUPAC Name |
ethyl 4-[(5-oxo-1,4-thiazepane-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-2-21-15(20)10-3-5-11(6-4-10)16-14(19)12-9-22-8-7-13(18)17-12/h3-6,12H,2,7-9H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEOYWYFMQFXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-Dimethylphenyl)ethyl]-2-[(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]acetamide](/img/structure/B2791511.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2791513.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2791518.png)


![N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2791523.png)
![2,5-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2791524.png)


![(3aR)-6-acetyl-5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2791528.png)

![ethyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2791533.png)